(4-Chlorophenyl)(2-fluorobenzyl)sulfane
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Overview
Description
(4-Chlorophenyl)(2-fluorobenzyl)sulfane is an organic compound with the molecular formula C13H10ClFS. This compound is characterized by the presence of a fluorine atom, a chlorophenyl group, and a sulfanylmethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Chlorophenyl)(2-fluorobenzyl)sulfane typically involves the reaction of 1-fluoro-2-bromobenzene with 4-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
(4-Chlorophenyl)(2-fluorobenzyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
(4-Chlorophenyl)(2-fluorobenzyl)sulfane is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-fluorobenzyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine atoms can form strong interactions with these targets, influencing their activity and function. The sulfanylmethyl group can also participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
(4-Chlorophenyl)(2-fluorobenzyl)sulfane can be compared with similar compounds such as:
1-Fluoro-2-[(4-bromophenyl)sulfanylmethyl]benzene: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions.
1-Fluoro-2-[(4-methylphenyl)sulfanylmethyl]benzene: The presence of a methyl group instead of chlorine can lead to different chemical properties and applications.
1-Fluoro-2-[(4-nitrophenyl)sulfanylmethyl]benzene: The nitro group introduces additional reactivity, making this compound useful in different research contexts.
Properties
IUPAC Name |
1-chloro-4-[(2-fluorophenyl)methylsulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGPYGZNRYGJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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